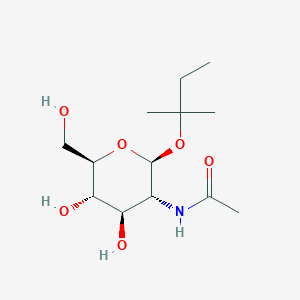
2-Acétamido-2-désoxy-β-D-glucopyranoside de tert-amyle
Vue d'ensemble
Description
tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C13H25NO6 and a molecular weight of 291.34 g/mol . It is primarily used in proteomics research and is known for its specific structural properties that make it valuable in various scientific applications .
Applications De Recherche Scientifique
tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying carbohydrate-protein interactions. In medicine, it is used in the development of new therapeutic agents and diagnostic tools .
Mécanisme D'action
Target of Action
The primary target of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is pathogenic enzymes . These enzymes play a crucial role in the growth and activity of pathogens, making them a key target for this compound .
Mode of Action
tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside interacts with its targets by leveraging its distinctive molecular arrangement . This interaction unleashes a targeted assault on the pathogenic enzymes, effectively thwarting their growth and activity .
Biochemical Pathways
This compound affects the biochemical pathways related to glycoprotein processing within cells . By inhibiting glycosylation, it impacts protein function and disrupts the normal functioning of the pathogens .
Result of Action
The result of the compound’s action is the inhibition of pathogenic enzyme activity . This leads to a decrease in the growth and activity of the pathogens, thereby helping to combat diseases caused by these pathogens .
Analyse Biochimique
Biochemical Properties
tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside plays a significant role in biochemical reactions, particularly those involving glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound is known to interact with enzymes such as β-hexosaminidase, which catalyzes the hydrolysis of β-glycosidically linked N-acetylglucosamine residues. The interaction between tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside and β-hexosaminidase is crucial for studying the enzyme’s activity and specificity .
Cellular Effects
tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of glycosyltransferases, which are enzymes involved in the synthesis of glycoproteins and glycolipids. By altering the activity of these enzymes, tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside can impact the glycosylation patterns of proteins and lipids, thereby influencing cell function and signaling .
Molecular Mechanism
The molecular mechanism of action of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its binding interactions with glycosidases and glycosyltransferases. The compound acts as a substrate analog, mimicking the natural substrates of these enzymes. This allows researchers to study the enzyme’s binding sites, catalytic mechanisms, and substrate specificity. Additionally, tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside can inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism .
Méthodes De Préparation
The synthesis of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Propriétés
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methylbutan-2-yloxy)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO6/c1-5-13(3,4)20-12-9(14-7(2)16)11(18)10(17)8(6-15)19-12/h8-12,15,17-18H,5-6H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIORCOXJLIBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654936 | |
| Record name | 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262849-66-1 | |
| Record name | 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



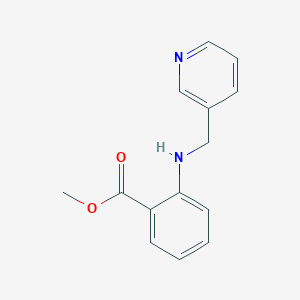

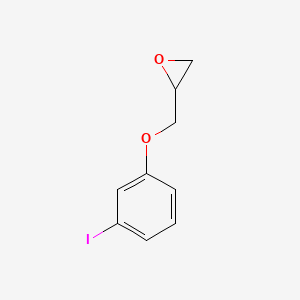

![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)
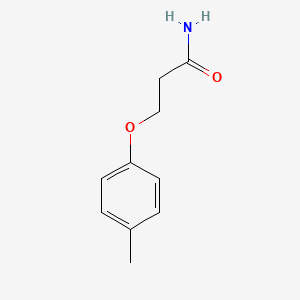
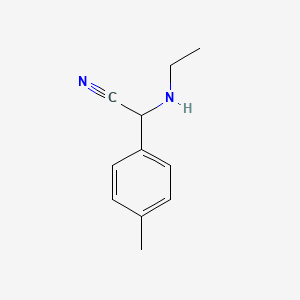
![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)
![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)
![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)

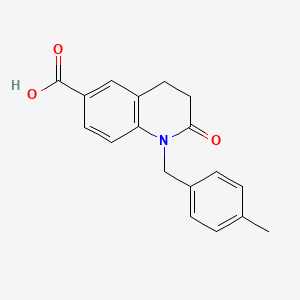
![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)
